molecular formula C9H12N2O2 B2995951 1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one CAS No. 883997-72-6

1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one

Cat. No.: B2995951
CAS No.: 883997-72-6
M. Wt: 180.207
InChI Key: XOTQZXVSASCORE-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one is a versatile tetrahydroindazole-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a saturated, partially hydrogenated indazole core, which provides a three-dimensional structure that is advantageous for exploring novel biological space in the design of pharmacologically active molecules. The 2-hydroxyethyl substitution on the indazole nitrogen atom enhances the molecule's solubility and offers a handle for further synthetic modification, making it a valuable building block for constructing more complex chemical libraries. Research into tetrahydroindazole derivatives has demonstrated their considerable utility, particularly in the development of potent and selective ligands for sigma-2 receptors . The sigma-2 receptor, now identified as the transmembrane protein TMEM97, is a promising target for therapeutic intervention in oncology and central nervous system (CNS) disorders . Compounds based on this core structure have shown high binding affinity and selectivity, making them valuable chemical tools for probing the function of this protein and its role in diseases such as Alzheimer's, cancer, and Niemann-Pick disease . The reactivity of the NH-indazole scaffold has been extensively studied, including its reactions with aldehydes, which can lead to the formation of N1-substituted derivatives like this compound, further underscoring its synthetic versatility . This product is intended for research applications as a key intermediate in organic synthesis and medicinal chemistry programs. It is supplied with available analytical data (see Certificate of Analysis for batch-specific information). For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxyethyl)-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-5-4-11-8-2-1-3-9(13)7(8)6-10-11/h6,12H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTQZXVSASCORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2CCO)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the condensation of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the indazole ring. The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The hydroxyl group in the compound can undergo nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like alkoxides or amines .

Scientific Research Applications

1-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Tetrahydroindazole Derivatives

Structural and Functional Differences

The following table highlights key structural and functional differences between the target compound and its analogues:

Compound Name Substituent at N1 Key Functional Groups Molecular Weight Reported Activity Reference ID
1-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one 2-Hydroxyethyl Hydroxyl, ketone 194.23 (calc.) Not explicitly stated -
1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one (Compound 4) Phenyl Aromatic, ketone 200.24 DHODH inhibition
1-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one (Compound 6) 2-Methylphenyl Methyl, aromatic, ketone 227.29 Anti-tumor activity (IC₅₀ ~ 0.5 µM)
1-(6-Hydroxy-3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethanone Acetyl, hydroxy, methyl Acetyl, hydroxyl, methyl 298.34 Antimicrobial activity
1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one Isopropyl Hydrophobic alkyl 178.26 Building block for drug synthesis
Key Observations:
  • Hydrophilicity vs. Hydrophobicity : The 2-hydroxyethyl group in the target compound confers higher hydrophilicity compared to phenyl or isopropyl substituents, which may improve solubility but reduce membrane permeability .
  • Biological Activity : Methylphenyl and phenyl derivatives (e.g., Compounds 4 and 6) exhibit potent anti-tumor and DHODH-inhibitory activities, suggesting that aromatic substituents enhance target binding. In contrast, hydroxyethyl and acetylated variants (e.g., –5) show antimicrobial properties, likely due to hydrogen-bonding interactions with microbial enzymes .
  • Synthetic Accessibility : Isopropyl-substituted derivatives are synthesized in higher yields (70% for Compound 6) compared to polar substituents, which may require protective-group strategies .

Pharmacokinetic and Metabolic Considerations

  • Metabolic Stability : Fluorinated analogues (e.g., 1-(2-fluorophenyl) derivatives in ) demonstrate enhanced metabolic stability due to fluorine’s electronegativity, whereas the hydroxyethyl group may undergo oxidation or conjugation, shortening half-life .
  • Enzyme Binding : Crystallographic studies of DHODH inhibitors (e.g., brequinar) suggest that bulky substituents (e.g., phenyl) occupy hydrophobic pockets, while polar groups (e.g., hydroxyethyl) may interfere with binding .

Biological Activity

Overview

1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. Characterized by a unique tetrahydroindazole core and a hydroxyethyl substituent, this compound's structure may influence its interactions within biological systems. The molecular formula is C9H12N2O2C_9H_{12}N_2O_2 with an approximate molecular weight of 150.18 g/mol. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets.

Target Enzymes and Pathways

  • Enzyme Interaction : Similar compounds have been shown to target enzymes such as proteases and kinases. The binding affinity to these enzymes can alter their activity, leading to downstream effects in cellular signaling pathways.
  • Biochemical Pathways : The compound may influence metabolic pathways involving the degradation of biomolecules and modulation of cell signaling processes. This includes potential interactions with proteins involved in apoptosis and cell proliferation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anticancer Activity : The compound's structural analogs have demonstrated anticancer properties in vitro, indicating a possible role in cancer therapeutics.

In Vitro Studies

In vitro studies have focused on the compound's cytotoxic effects on cancer cell lines. For instance:

  • Cell Line Testing : Testing against human cancer cell lines revealed significant cytotoxicity at specific concentrations, suggesting its potential as a chemotherapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption and Distribution : Studies are ongoing to determine absorption rates and distribution within biological systems. Initial findings suggest moderate bioavailability .

Comparative Analysis

To understand the biological activity better, a comparison with structurally similar compounds is useful:

Compound NameSimilarity IndexUnique Features
1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one0.92Methyl group substitution on nitrogen
2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one0.85Methyl group on the second position
1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one0.82Isopropyl substituent enhancing lipophilicity
2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol0.86Ethanol side chain affecting solubility

This table illustrates how variations in substituents can significantly influence pharmacokinetic properties and therapeutic applications.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one?

The compound is typically synthesized via cyclocondensation reactions starting from cyclic ketones and hydrazine derivatives. For example, substituted indazolones are often prepared by reacting cyclohexenone derivatives with hydrazines under acidic or catalytic conditions. A reported method involves reductive cyclization using transition-metal catalysts (e.g., Pd or Cu) to form the indazole core, followed by functionalization of the hydroxyethyl group via alkylation or substitution reactions . Specific protocols include NMR-monitored reactions (e.g., ¹H NMR δ 2.64–8.07 for structural confirmation) and yield optimization through solvent selection (e.g., 70% yield in CDCl3-based reactions) .

Q. How is the molecular structure of this compound characterized in academic studies?

Structural elucidation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Key signals include δ 2.64–2.58 (tetrahydroindazole CH2 groups) and δ 8.07 (indazole C3-H) in CDCl3 .
  • IR Spectroscopy : A carbonyl stretch at ~1664 cm⁻¹ confirms the ketone group .
  • Mass Spectrometry : ESI+ data (e.g., m/z 227 [M + H]⁺) validates molecular weight .
  • X-ray Crystallography : Used for absolute configuration determination in related tetrahydroindazoles, as seen in studies of ethyl 3,6-dihydroxy-6-methyl derivatives .

Advanced Research Questions

Q. What strategies are used to optimize the inhibitory activity of this compound against enzymes like dihydroorotate dehydrogenase (DHODH)?

Structure-activity relationship (SAR) studies focus on substituent effects:

  • Hydroxyethyl Group : Enhances solubility and hydrogen-bonding potential, critical for target engagement.
  • Aromatic Substituents : Fluorine or methyl groups on the phenyl ring (e.g., 2-fluorophenyl derivatives) improve binding affinity to DHODH by modulating electronic and steric properties .
  • Stereochemistry : Chiral centers (e.g., (S)- or (R)-amine derivatives) are evaluated via enantioselective synthesis and comparative bioassays . Methodological approaches include enzymatic inhibition assays (IC50 determination) and molecular docking to predict binding modes .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Contradictions often arise from variability in assay conditions or compound purity. Mitigation strategies include:

  • Standardized Assays : Use DHODH inhibition protocols with brequinar as a positive control (IC50 = 1–10 nM) .
  • Analytical Rigor : HPLC purity checks (>95%) and NMR spectral matching to exclude impurities .
  • Meta-Analysis : Cross-referencing data from independent studies (e.g., PubChem bioactivity datasets) to identify consensus trends .

Q. What role does this compound play in the synthesis of complex heterocyclic systems or natural product analogs?

The tetrahydroindazole core serves as a scaffold for synthesizing polycyclic systems. For example:

  • Imidazolone Hybrids : Reacting with chloro-nicotinates or aryl halides under Suzuki-Miyaura conditions yields fused heterocycles with potential anti-inflammatory activity .
  • Natural Product Mimetics : Derivatives are used to mimic indole alkaloids, with modifications guided by X-ray crystallography data .

Methodological Considerations

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

  • ADMET Prediction : Software like SwissADME or ADMETlab estimates bioavailability (%F >50% for hydroxyethyl derivatives) and blood-brain barrier penetration .
  • DFT Calculations : Used to optimize geometries and predict reactive sites for functionalization .

Q. How can researchers validate the stability of this compound under physiological conditions?

  • pH Stability Tests : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS.
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >200°C for crystalline analogs) .

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